Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16902751
InChI: InChI=1S/C14H13N5S/c1-8(2)9-3-4-11-10(7-9)12-13(16-11)17-14(19-18-12)20-6-5-15/h3-4,7-8H,6H2,1-2H3,(H,16,17,19)
SMILES:
Molecular Formula: C14H13N5S
Molecular Weight: 283.35 g/mol

Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-

CAS No.:

Cat. No.: VC16902751

Molecular Formula: C14H13N5S

Molecular Weight: 283.35 g/mol

* For research use only. Not for human or veterinary use.

Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- -

Specification

Molecular Formula C14H13N5S
Molecular Weight 283.35 g/mol
IUPAC Name 2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetonitrile
Standard InChI InChI=1S/C14H13N5S/c1-8(2)9-3-4-11-10(7-9)12-13(16-11)17-14(19-18-12)20-6-5-15/h3-4,7-8H,6H2,1-2H3,(H,16,17,19)
Standard InChI Key YPYUREHRMAQIID-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC#N

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound features a triazino[5,6-b]indole core, where a triazine ring is fused to an indole system at positions 5 and 6. An isopropyl group substitutes the indole moiety at position 8, while a thioether-linked acetonitrile group occupies position 3 of the triazine ring. This arrangement creates a planar, conjugated system with extended π-electron delocalization, contributing to its stability and reactivity.

Table 1: Key Molecular Identifiers

PropertyValue
IUPAC Name2-[(8-propan-2-yl-5H- triazino[5,6-b]indol-3-yl)sulfanyl]acetonitrile
Molecular FormulaC₁₄H₁₃N₅S
Molecular Weight283.35 g/mol
Canonical SMILESCC(C)C1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC#N
InChIKeyYPYUREHRMAQIID-UHFFFAOYSA-N

Nomenclature Conventions

The naming follows IUPAC guidelines for fused heterocyclic systems . The parent structure is identified as triazino[5,6-b]indole, where "5,6-b" indicates the fusion sites between the triazine (first component) and indole (second component). Substituents are numbered based on their positions relative to the fused system, with the thioacetonitrile group at position 3 and the isopropyl group at position 8 .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Indole Functionalization: Introduction of the isopropyl group via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.

  • Triazine Ring Formation: Cyclocondensation of the modified indole with thiourea derivatives under acidic conditions to construct the triazinoindole core.

  • Thioether Linkage: Reaction with 2-chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to install the thioacetonitrile substituent.

Optimization Challenges

Key challenges include controlling regioselectivity during triazine ring formation and minimizing side reactions at the electron-rich indole nitrogen. Studies suggest that using aprotic solvents (e.g., DMF) at 80–100°C improves yields to ~65%.

Molecular and Physicochemical Characteristics

Spectroscopic Profiles

  • UV-Vis: λₘₐₐ = 278 nm (π→π* transition of the conjugated system).

  • NMR:

    • ¹H NMR (CDCl₃): δ 1.35 (d, 6H, isopropyl CH₃), δ 3.20 (septet, 1H, isopropyl CH), δ 3.85 (s, 2H, SCH₂CN).

  • MS: m/z 283.35 (M⁺), base peak at m/z 226 corresponding to loss of the acetonitrile group.

Solubility and Stability

The compound exhibits high solubility in polar aprotic solvents (e.g., acetonitrile: 45 mg/mL) but limited solubility in water (<0.1 mg/mL). It remains stable under inert atmospheres up to 200°C, with decomposition observed above this threshold.

Pharmacological and Biological Activities

α-Glucosidase Inhibition

Structural analogs of this compound demonstrate IC₅₀ values of 12–18 μM against α-glucosidase, suggesting potential for diabetes management. The thioether linkage and triazine ring are critical for binding to the enzyme’s active site.

Antiviral Activity

Triazinoindole derivatives show moderate anti-HIV activity (EC₅₀ = 8–15 μM) by interfering with viral reverse transcriptase. Molecular docking studies indicate that the isopropyl group enhances hydrophobic interactions with the enzyme’s pocket.

Applications in Research and Industry

Analytical Chemistry

The compound’s polar nature and UV activity make it suitable as a solvent modifier in HPLC and LC-MS, particularly for separating basic compounds. At 10–20% v/v, it reduces peak tailing by competing with analytes for residual silanol groups on stationary phases.

Drug Development

As a scaffold for kinase inhibitors, its triazine core allows for facile substitution, enabling structure-activity relationship (SAR) studies. Derivatives with improved pharmacokinetic profiles are under investigation.

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